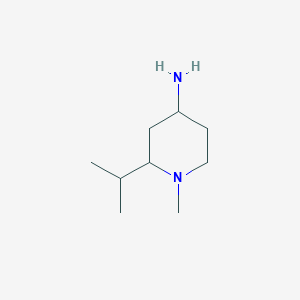

2-Isopropyl-1-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-methyl-2-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3 |

InChI Key |

DNBJHISJHLTYOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CCN1C)N |

Origin of Product |

United States |

Synthetic Methodologies for the 2 Isopropyl 1 Methylpiperidin 4 Amine Scaffold

Strategies for Piperidine (B6355638) Ring Formation in the Context of Alkylated Amines

The construction of the piperidine ring, particularly with alkyl and amine substitutions, can be achieved through several strategic approaches. These methods are designed to control the regioselectivity and stereoselectivity of the final product, which is critical for its biological activity.

Reductive Amination Approaches for Piperidin-4-amines

Reductive amination is a widely utilized and versatile method for the formation of C-N bonds and is particularly effective in the synthesis of piperidine derivatives. nih.govresearchgate.net This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-Isopropyl-1-methylpiperidin-4-amine, a suitable precursor would be 2-isopropyl-1-methylpiperidin-4-one.

The reaction of this piperidin-4-one with an amine source, such as ammonia (B1221849) or a protected amine, would generate an intermediate that can be reduced using various reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.compurdue.edu For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

| Reactants | Reagents | Product | Notes |

| 2-Isopropyl-1-methylpiperidin-4-one, Ammonia | NaBH₃CN | This compound | Selective reduction of the intermediate imine. |

| Dicarbonyl precursor, Primary amine | H₂, Pd/C | Substituted Piperidine | Double reductive amination for ring formation. chim.it |

Alkylation of Piperidine Derivatives

The direct alkylation of pre-existing piperidine rings is another fundamental strategy for introducing substituents. This approach involves the nucleophilic substitution reaction between a piperidine derivative and an alkylating agent. In the context of synthesizing this compound, this could involve the N-alkylation of a 2-isopropylpiperidin-4-amine precursor with a methylating agent, or the C-alkylation of a suitable piperidine enamine or enolate.

N-alkylation is typically straightforward and can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663). However, direct C-alkylation at the 2-position of a piperidine can be more challenging and may require the use of strong bases to generate the necessary nucleophile. youtube.com The stereoselectivity of such alkylations is a critical consideration and can often be controlled by the existing stereochemistry of the piperidine ring or through the use of chiral auxiliaries.

Mannich Condensation Approaches for Substituted Piperidines

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. researchgate.net This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which can be valuable intermediates for the construction of substituted piperidines. rsc.org Intramolecular Mannich reactions are especially powerful for the stereoselective synthesis of polysubstituted piperidines. acs.org

For a target like this compound, a retrosynthetic analysis might involve a Mannich reaction to construct a key intermediate. For example, a δ-amino β-keto ester could undergo an intramolecular Mannich reaction with an appropriate aldehyde to form a polysubstituted piperidine. acs.org The stereochemical outcome of the Mannich reaction can often be controlled through the use of chiral auxiliaries or catalysts, allowing for the asymmetric synthesis of the desired piperidine derivative. researchgate.netrsc.org The versatility of the Mannich reaction allows for the assembly of complex piperidine structures from relatively simple starting materials. rsc.orgajchem-a.com

| Reaction Type | Key Intermediates | Application |

| Intermolecular Mannich | β-amino carbonyl compounds | Stepwise construction of piperidine precursors. ajchem-a.com |

| Intramolecular Mannich | δ-amino β-keto esters | Stereoselective synthesis of polysubstituted piperidines. acs.org |

Intramolecular Cyclization Reactions for N-Heterocycle Formation

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine ring. nih.gov This strategy involves the formation of a C-N or C-C bond within a suitably functionalized acyclic precursor. A variety of reaction types can be employed for this purpose, including nucleophilic substitution, Michael addition, and radical cyclization. nih.govbeilstein-journals.org

For the synthesis of N-methyl-4-aminopiperidines, an acyclic precursor containing an amine and a leaving group or an electrophilic center at the appropriate positions can be induced to cyclize. For example, an amino-epoxide or an amino-halide can undergo intramolecular ring-opening or substitution to form the piperidine ring. The stereochemistry of the final product is often dictated by the stereochemistry of the starting material and the mechanism of the cyclization reaction. Metal-catalyzed cyclizations, such as those promoted by palladium or copper, have also emerged as powerful methods for the synthesis of N-heterocycles. nih.govnih.gov

Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

The reduction of substituted pyridines is a direct and efficient route to the corresponding piperidines. youtube.com This approach is attractive because of the wide availability of substituted pyridine starting materials. The hydrogenation can be achieved using various methods, including catalytic hydrogenation with heterogeneous catalysts (e.g., PtO₂, Rh/C) or homogeneous catalysts. chemrxiv.orgnih.gov

For the synthesis of this compound, a potential precursor would be a 2-isopropyl-4-aminopyridine derivative. Subsequent N-methylation and reduction of the pyridine ring would yield the target compound. A significant challenge in the hydrogenation of aminopyridines is the potential for catalyst poisoning by the basic nitrogen atoms. youtube.com This can sometimes be overcome by performing the reaction under acidic conditions or by using specialized catalysts. nih.gov The stereoselectivity of the hydrogenation can be influenced by the substituents on the pyridine ring and the reaction conditions, often leading to the formation of specific diastereomers. youtube.com Asymmetric hydrogenation methods have also been developed to produce enantiomerically enriched piperidines. researchgate.net

| Pyridine Precursor | Reduction Method | Product | Key Considerations |

| 2-Isopropyl-4-aminopyridine | Catalytic Hydrogenation (e.g., H₂, PtO₂) | 2-Isopropylpiperidin-4-amine | Catalyst poisoning, stereoselectivity. youtube.com |

| Substituted Pyridinium (B92312) Salt | Iridium-catalyzed Ionic Hydrogenation | Functionalized Piperidine | Tolerates various functional groups. chemrxiv.org |

| Pyridine | Electrocatalytic Hydrogenation | Piperidine | Milder reaction conditions. nih.gov |

Oxidative Amination of Alkenes for Piperidine Synthesis

Oxidative amination of alkenes represents a modern and efficient approach to the synthesis of piperidines. nih.gov This method involves the simultaneous formation of a C-N bond and a C-O or another C-X bond across a double bond, often in an intramolecular fashion to construct the heterocyclic ring. These reactions are typically catalyzed by transition metals such as palladium or gold. nih.govresearchgate.net

In the context of piperidine synthesis, an acyclic amino-alkene can undergo an intramolecular oxidative amination to form the piperidine ring. The regioselectivity and stereoselectivity of this process can be controlled by the choice of catalyst, ligand, and oxidant. This methodology allows for the rapid construction of complex piperidine scaffolds from readily available starting materials. For instance, an N-vinyl amide containing a pendant nucleophile can react with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a piperidine structure stereoselectively. rsc.org

Introduction of Specific Alkyl Substituents on the Piperidine Ring

The targeted introduction of alkyl groups, such as methyl and isopropyl moieties, onto the piperidine nitrogen and carbon skeleton is a foundational aspect of synthesizing the desired compound. This requires distinct chemical strategies to achieve regioselectivity (N- vs. C-alkylation) and stereocontrol (at the carbon centers).

N-alkylation is a crucial step for introducing the methyl group at the 1-position of the piperidine ring. Direct N-alkylation of a secondary amine like piperidine can be challenging due to the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. However, several methods provide selective mono-N-alkylation.

One common approach is reductive amination . This involves the reaction of the parent piperidine with an aldehyde or ketone (e.g., formaldehyde (B43269) for methylation) to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated amine. Another effective strategy involves the use of specific alkylating agents under controlled conditions. For instance, cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides, a principle that can be adapted for secondary amines. organic-chemistry.org

The synthesis of N-methylpiperidine can also be achieved through catalytic processes, such as the reaction of pentane-1,5-diol with methylamine (B109427) over a suitable catalyst at high temperature and pressure, yielding the cyclized and methylated product. chemicalbook.com Iridium complexes have also demonstrated high efficacy for the N-methylation of various amines using methanol (B129727) as the methylating agent. organic-chemistry.org For hindered secondary amines, the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine offers a high-yielding route to the corresponding tertiary amines. thieme-connect.com These methodologies provide reliable pathways for the regioselective introduction of the N-methyl group required for the target scaffold. Similar principles apply to the introduction of an N-isopropyl group, typically using acetone (B3395972) in reductive amination or an isopropyl halide as the alkylating agent. ontosight.ai

Introducing the isopropyl group at the C-2 position with stereochemical control is a more complex challenge. Modern synthetic methods have enabled significant progress in the stereocontrolled functionalization of the piperidine ring.

One powerful technique is the diastereoselective carbolithiation of α-aryl substituted piperidine enecarbamates . This "umpolung" strategy involves the nucleophilic addition of an alkyllithium reagent (which could be derived from an isopropyl source) to the β-position of an enecarbamate. This approach circumvents the direct deprotonation of N-Boc piperidines and allows for the creation of vicinal (C2, C3) substituents with high diastereoselectivity.

Another established method involves the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides . sigmaaldrich.com This reaction can generate C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. sigmaaldrich.com Subsequent reduction of these intermediates provides access to stereodefined 2-substituted piperidines. sigmaaldrich.com The choice of activating group on the pyridine ring and the nature of the organometallic nucleophile are critical for controlling the regioselectivity of the addition. The direct alkylation of cyclic imines, formed by the dehydrohalogenation of N-chloropiperidine, with organolithium reagents also provides a route to 2-substituted piperidines. acs.org

Advanced Synthetic Protocols and Catalytic Systems for Substituted Piperidines

The construction of densely substituted piperidines with multiple stereocenters, as implied by the target compound, necessitates the use of advanced and highly selective synthetic protocols. These often rely on sophisticated catalytic systems to achieve high levels of enantioselectivity and diastereoselectivity.

Achieving absolute stereochemical control is paramount for producing single-enantiomer pharmaceutical compounds. A variety of methods have been developed to synthesize enantioenriched substituted piperidines.

Asymmetric hydrogenation of substituted pyridinium salts is a widely studied approach. Using chiral catalysts, typically based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, prochiral pyridinium salts can be reduced to chiral piperidines with high enantiomeric excess.

Recent advances have focused on catalytic enantioselective methods starting from simple precursors. For example, a Rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine-derived substrates provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. chemicalbook.comacs.org A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidine. chemicalbook.comacs.org While this method targets the C-3 position, it highlights the power of modern catalytic approaches to access chiral piperidines.

For polysubstituted systems, diastereoselective reactions are key. One-pot syntheses of densely substituted tetrahydropyridines can be achieved through a Rh(I)-catalyzed C-H alkenylation/electrocyclization cascade. google.com Subsequent diastereoselective epoxidation and regioselective ring-opening of these intermediates can lead to highly functionalized, oxygenated piperidines. google.comchemicalbook.com Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the synthesis of piperidines with dense substituents at the 3,4,5-positions with high yield and diastereoselectivity. whiterose.ac.uk

Organometallic catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecules like substituted piperidines. Various transition metals are employed to catalyze key bond-forming reactions.

Rhodium (Rh): Rhodium catalysts are prominent in asymmetric synthesis. They are used for the asymmetric hydrogenation of pyridinium salts and for asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted piperidines. chemicalbook.comacs.org

Palladium (Pd): Palladium catalysis is versatile for C-C and C-N bond formation. Pd(II)-catalyzed 1,3-chirality transfer reactions have been used to synthesize 2- and 2,6-substituted piperidines. thieme-connect.com Wacker-type aerobic oxidative cyclization of alkenes containing an amine functionality is another Pd-catalyzed method to form various six-membered nitrogen heterocycles.

Nickel (Ni): Nickel catalysts are effective for intramolecular hydroalkenylation of 1,6-dienes, providing a regioselective route to six-membered N-heterocycles. nih.gov Nickel pincer complexes have also been shown to catalyze the N-alkylation of amines with alcohols. acs.org

Copper (Cu): Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. mdpi.com

Iron (Fe): Nanomagnetite (Fe₃O₄) has been used as an effective and reusable catalyst for the synthesis of substituted naphthalene-2-ol derivatives in reactions that can involve piperidine as a reagent. thieme-connect.com

Table 1: Organometallic Catalysts in Piperidine Synthesis

| Metal Catalyst System | Type of Reaction | Application in Piperidine Synthesis | Reference |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Reductive Heck / Carbometalation | Enantioselective synthesis of 3-substituted piperidines | chemicalbook.comacs.org |

| Palladium (Pd) | Aza-Heck Cyclization / Wacker-type Cyclization | Synthesis of substituted tetrahydropyridines and other N-heterocycles | thieme-connect.com |

| Nickel (Ni) | Intramolecular Hydroalkenylation | Regioselective synthesis of 6-membered N-heterocycles | nih.gov |

| Copper (Cu) | Intramolecular C-H Amination | Cyclization to form piperidine rings from N-fluoride amides | mdpi.com |

| Iron (Fe) | Nanomagnetite Catalysis | Used as a catalyst in multi-component reactions involving piperidine | thieme-connect.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of piperidine derivatives.

The use of microwave irradiation can significantly enhance the efficiency of multi-component reactions used to build the piperidine scaffold. For instance, the synthesis of pyrimidine (B1678525) imines and thiazolidinones containing a piperidine moiety has been achieved efficiently under microwave conditions. Microwave activation has also been employed in the condensation reaction to form quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety, resulting in excellent yields. ontosight.ai The synthesis of various acetamide (B32628) derivatives of piperidine has also been shown to proceed in good yields with reduced reaction times under microwave irradiation compared to conventional heating. These examples demonstrate that microwave-assisted routes offer a practical and efficient alternative for the rapid synthesis of complex piperidine-containing molecules.

Green Chemistry Approaches in Piperidine Synthesis (e.g., Aqueous Medium Reactions)

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical production, are increasingly influencing the synthesis of pharmacologically important scaffolds like piperidine. Traditional methods for piperidine synthesis often involve harsh reaction conditions, toxic metal catalysts, and volatile organic solvents, posing environmental and safety concerns. Consequently, significant research has focused on developing more sustainable and eco-friendly synthetic routes. A primary strategy in this endeavor is the replacement of conventional organic solvents with water, an abundant, non-toxic, and environmentally benign medium.

Multi-Component Reactions in Aqueous Media

One of the most effective green strategies for constructing the piperidine ring is the use of one-pot multi-component reactions (MCRs) conducted in water. MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes.

An exemplary MCR involves the condensation of aromatic aldehydes, amines, and β-ketoesters in water. This reaction can be efficiently catalyzed by environmentally friendly and recyclable catalysts, such as sodium lauryl sulfate (SLS), which acts as a surfactant to facilitate the reaction in the aqueous phase. This approach offers several advantages, including mild reaction conditions (often at room temperature), high yields, and simple work-up procedures. The versatility of this method allows for the synthesis of a diverse range of highly substituted piperidine derivatives by varying the starting components.

| Entry | Aldehyde (R1) | Amine (R2) | β-Ketoester (R3) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | C6H5 | C6H5 | Ethyl | 5 | 85 |

| 2 | 4-Cl-C6H4 | C6H5 | Ethyl | 6 | 88 |

| 3 | 4-NO2-C6H4 | C6H5 | Ethyl | 4 | 92 |

| 4 | 4-MeO-C6H4 | C6H5 | Ethyl | 8 | 72 |

| 5 | C6H5 | 4-Me-C6H4 | Methyl | 5 | 82 |

| 6 | 4-OH-C6H4 | H | Ethyl | 6 | 90 |

Conditions: Aromatic aldehyde (2 mmol), aromatic amine (2 mmol), β-ketoester (1 mmol), SLS (0.02 g), water (10 mL), room temperature.

Catalytic Hydrogenation of Pyridines in Water

The catalytic hydrogenation of pyridine precursors is a fundamental method for accessing the piperidine core. Green chemistry principles have been applied to this transformation by developing catalytic systems that are effective in water. Heterogeneous catalysts,

Chemical Reactivity and Transformation Studies of the 2 Isopropyl 1 Methylpiperidin 4 Amine Scaffold

Amination Reactions and Derivative Formation

The primary amino group at the 4-position of the 2-isopropyl-1-methylpiperidin-4-amine scaffold is a key site for derivatization, readily undergoing various amination reactions to form a wide array of functionalized molecules. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential therapeutic applications.

Common derivatizations include the formation of amides, sulfonamides, and ureas. Acylation of the primary amine with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base provides sulfonamides. nih.gov The synthesis of urea (B33335) derivatives can be achieved by reacting the primary amine with isocyanates or through phosgene-free methods involving carbamoylating agents. dtic.mil

The following table summarizes typical amination reactions and the resulting derivatives.

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride (R-COCl) | N-(2-isopropyl-1-methylpiperidin-4-yl)acetamide |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | N-(2-isopropyl-1-methylpiperidin-4-yl)benzenesulfonamide |

| Urea Formation | Isocyanate (R-NCO) | 1-(2-isopropyl-1-methylpiperidin-4-yl)-3-phenylurea |

These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical properties of the resulting molecules.

Oxidative Transformations of the Amine Functionality

The nitrogen atoms in the this compound scaffold are susceptible to oxidation. The tertiary amine of the piperidine (B6355638) ring can be oxidized to form an N-oxide, a common metabolic transformation for many N-alkylpiperidines. google.comacs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com The formation of the N-oxide can significantly alter the polarity and pharmacological profile of the parent molecule. google.com

The primary amine at the 4-position can also undergo oxidation, though this is less common and often leads to a mixture of products or decomposition, depending on the reaction conditions. Controlled oxidation can potentially lead to the formation of oximes or nitro compounds, but these transformations require specific and carefully controlled synthetic methods.

Reductive Transformations of Related Piperidine Intermediates

The synthesis of this compound itself often involves the reductive amination of a corresponding piperidone precursor, namely 2-isopropyl-1-methylpiperidin-4-one. googleapis.com This key transformation involves the reaction of the ketone with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine or enamine, which is then reduced in situ to the primary amine. dtic.mil

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. nottingham.ac.uk The choice of reducing agent and reaction conditions can influence the stereochemical outcome at the 4-position, potentially leading to mixtures of cis and trans isomers with respect to the 2-isopropyl group.

The general scheme for the synthesis of the target compound via reductive amination is shown below:

Scheme 1: Synthesis of this compound via reductive amination of the corresponding piperidone.

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Amine Moiety

The primary amine of this compound is a potent nucleophile and readily participates in nucleophilic substitution reactions. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines at the 4-position. Furthermore, the primary amine can undergo N-arylation through reactions such as the Buchwald-Hartwig amination or Ullmann condensation with aryl halides, providing access to N-arylpiperidine derivatives. nih.govbeilstein-journals.orgresearchgate.net

Electrophilic substitution directly on the piperidine ring is generally not feasible due to the electron-rich nature of the saturated ring. However, the amine functionality can react with various electrophiles. Besides the previously mentioned acylation and sulfonylation, the primary amine can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Mechanistic Investigations of Scaffold Transformations (e.g., N-Demethylation, N-Diarylation, N-Formylation)

N-Demethylation: The N-methyl group of the piperidine ring can be removed through various N-demethylation procedures. A common method involves reaction with chloroformates, such as phenyl chloroformate or trichloroethyl chloroformate, followed by hydrolysis of the resulting carbamate. Another approach is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. More recently, oxidative methods involving cytochrome P450 mimics have been explored. The mechanism of oxidative N-demethylation typically proceeds through the formation of an unstable N-hydroxymethyl intermediate, which then decomposes to the demethylated piperidine and formaldehyde (B43269).

N-Diarylation: While N-mono-arylation of the primary amine is common, N-diarylation is challenging due to steric hindrance and the reduced nucleophilicity of the resulting secondary amine. However, under specific catalytic conditions, typically using palladium or copper catalysts with tailored ligands and strong bases, diarylation of primary amines can be achieved. The mechanism involves the formation of a metal-amide complex followed by reductive elimination.

N-Formylation: The primary amine can be N-formylated using various reagents, such as formic acid or its derivatives. escholarship.org The N-formyl group can act as a protecting group or as a precursor for further transformations. The mechanism of formylation with formic acid typically involves the formation of an ammonium (B1175870) formate (B1220265) salt, which upon heating dehydrates to the corresponding formamide. Catalytic methods for N-formylation using carbon dioxide and a reducing agent have also been developed as a greener alternative.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Isopropyl 1 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, COSY, HMBC, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HMBC) experiments is employed to map the complete atomic connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. For 2-Isopropyl-1-methylpiperidin-4-amine, the spectra would exhibit distinct signals corresponding to the piperidine (B6355638) ring, the N-methyl group, and the isopropyl substituent.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are crucial for distinguishing between different types of carbon atoms. uvic.caemerypharma.com Methylene (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons produce positive signals. Quaternary carbons are not observed in DEPT spectra. This technique would be used to confirm the assignments of the carbons in the piperidine ring and the isopropyl group.

COSY and HMBC: Two-dimensional techniques establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds, which is invaluable for tracing the proton network within the piperidine ring and the isopropyl group. walisongo.ac.id Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy maps long-range (2-3 bond) couplings between protons and carbons, providing definitive evidence for the connectivity between different molecular fragments, such as linking the N-methyl protons to the C2 and C6 carbons of the piperidine ring. emerypharma.com

Predicted ¹H NMR Data for this compound This table contains predicted chemical shifts (δ) based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | 0.85 - 0.95 | Doublet | 6H |

| (CH₃)₂CH - | 1.80 - 1.95 | Septet | 1H |

| N-CH₃ | 2.20 - 2.30 | Singlet | 3H |

| Piperidine H (axial/equatorial) | 1.40 - 2.90 | Multiplets | 9H |

Predicted ¹³C NMR Data for this compound This table contains predicted chemical shifts (δ) based on analogous structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| (C H₃)₂CH- | 18 - 22 | Positive (CH₃) |

| (CH₃)₂C H- | 28 - 32 | Positive (CH) |

| N-C H₃ | 42 - 46 | Positive (CH₃) |

| Piperidine C3, C5 | 30 - 35 | Negative (CH₂) |

| Piperidine C4 | 48 - 52 | Positive (CH) |

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR would confirm the presence of the primary amine (N-H stretches), aliphatic C-H bonds, and C-N bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information on the hydrocarbon framework of the molecule.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aliphatic C-H | C-H Bend | 1350 - 1470 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound (Molecular Formula: C₁₀H₂₂N₂), the expected monoisotopic mass is 170.1783 Da. When analyzed, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺. HRMS would measure the exact mass of this ion, and a value matching the theoretical mass of C₁₀H₂₃N₂⁺ (171.1856 Da) to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis (e.g., Chair Conformation Studies)

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

For cyclic systems like piperidines, conformational analysis is critical. The piperidine ring preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. youtube.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com

Due to steric hindrance, bulky substituents favor the more spacious equatorial position. youtube.comyoutube.com In this compound, it is highly probable that the large isopropyl group at the C2 position would occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The N-methyl group is also expected to prefer the equatorial orientation. X-ray crystallography would confirm the preferred chair conformation and the relative orientation of all substituents, providing an unambiguous solid-state structure. mdpi.com

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of a compound and for separating isomers. nih.gov

A typical HPLC method for a basic compound like this compound would involve reverse-phase chromatography. The analysis would likely use a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

This method would effectively separate the target compound from any impurities, starting materials, or byproducts from its synthesis. Furthermore, if the synthesis were to produce diastereomers (e.g., cis and trans isomers with respect to the substituents on the piperidine ring), a properly developed HPLC method could separate and quantify these different isomeric forms.

Computational Chemistry and Mechanistic Modeling of 2 Isopropyl 1 Methylpiperidin 4 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations offer deep insights into molecular geometry, electronic stability, and chemical reactivity. acs.org By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the structural and electronic properties of these compounds. tandfonline.comnih.gov

DFT studies on piperidine analogs allow for the calculation of several key quantum chemical descriptors that predict reactivity:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting how a molecule will interact with other molecules. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are rich or deficient in electrons. These maps are invaluable for predicting sites for nucleophilic and electrophilic attack, thereby guiding the understanding of intermolecular interactions. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, revealing the stabilization energies associated with electron delocalization between occupied and unoccupied orbitals. als-journal.com

For 2-Isopropyl-1-methylpiperidin-4-amine, a DFT analysis would elucidate the influence of the isopropyl, methyl, and amine substituents on the electronic properties of the piperidine ring. It would predict the most likely sites for metabolic attack, protonation, and interaction with biological targets.

Table 1: Key DFT-Derived Parameters and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| MEP Surface | Identifies electrophilic and nucleophilic sites for interactions. |

| NBO Analysis | Quantifies intramolecular charge transfer and hyperconjugative interactions. |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the basis of molecular recognition. nih.gov For piperidine derivatives, docking studies have been successfully used to explore their interactions with various receptors, including opioid receptors, sigma receptors, and various enzymes. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field to estimate the binding affinity. nih.gov

Molecular docking simulations predict how a ligand, such as a piperidine derivative, fits into the binding pocket of a target protein. The simulation yields a binding score, often expressed in kcal/mol, which estimates the binding free energy and thus the affinity of the ligand for the protein. nih.gov For example, docking studies on a series of 4-amino methyl piperidine derivatives against the µ-opioid receptor revealed binding affinities ranging from -8.13 to -13.37 kcal/mol. nih.gov

The predicted binding mode provides a detailed 3D representation of the ligand's orientation and conformation within the active site. This visualization highlights key intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π–cation interactions, that stabilize the protein-ligand complex. mdpi.com In studies of piperidine-based compounds targeting the Sigma 1 Receptor (S1R), docking revealed that the protonated piperidine nitrogen atom often forms crucial ionic interactions with acidic residues like Glu172 and Asp126. mdpi.com

A significant outcome of protein-ligand interaction modeling is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and binding. nih.gov By analyzing the docked poses, researchers can pinpoint which residues form hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand.

For instance, in the docking of novel piperidine derivatives into the µ-opioid receptor, the analysis identified a set of critical residues responsible for encapsulating the ligands within the binding pocket. These included Q124, D147, Y148, M151, and H297, among others. nih.gov Understanding these key interactions is fundamental for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance its affinity and selectivity for the target.

Table 2: Common Protein-Ligand Interactions in Piperidine Derivatives

| Interaction Type | Description | Example Residues |

|---|---|---|

| Ionic / Salt Bridge | Electrostatic attraction between the protonated piperidine nitrogen and a negatively charged residue. | Aspartate (Asp), Glutamate (Glu) mdpi.com |

| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom (O, N). | Glutamate (Glu), Tyrosine (Tyr) mdpi.comnih.gov |

| Hydrophobic | Interactions between nonpolar groups. | Valine (Val), Isoleucine (Ile), Methionine (Met) nih.gov |

| π–cation | Non-covalent interaction between a cation (protonated nitrogen) and a π-system. | Phenylalanine (Phe), Tyrosine (Tyr) mdpi.com |

Conformational Analysis through Theoretical Methods

The piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The specific conformation and the orientation (axial vs. equatorial) of its substituents significantly influence the molecule's physical properties and biological activity. Theoretical methods, including molecular mechanics and quantum chemical calculations, are essential for determining the relative energies of these conformers and predicting the most stable structures. mdpi.com

For substituted piperidines, the energetic balance between different conformers is delicate. In 1-substituted piperidines, substituents at the nitrogen atom typically prefer an equatorial position to minimize steric hindrance. However, computational studies have shown that for certain N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which can increase the molecule's three-dimensionality and present a unique vector for exploring a protein binding site. In the case of this compound, theoretical analysis would predict the preferred conformation of the piperidine ring (likely a chair) and the equilibrium between axial and equatorial orientations for the isopropyl and amine groups, which is critical for its interaction with biological targets.

Reaction Mechanism Elucidation using Computational Approaches

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step understanding of how reactants are converted to products. DFT calculations are frequently used for this purpose.

For the synthesis of piperidine scaffolds, computational studies have been used to investigate various reaction pathways. For example, mechanistic studies on the copper-catalyzed synthesis of piperidines via intramolecular C–H amination proposed a catalytic cycle involving a Cu(I)/Cu(II) pathway, which was supported by DFT investigations. Similarly, the mechanism of multicomponent reactions to form complex piperidine structures can be explored, revealing intermediates like vinyl aziridinium ylides and concerted rearrangement steps. For a molecule like this compound, computational approaches could be used to optimize synthetic routes by comparing the energetics of different potential pathways, predicting reaction outcomes, and explaining observed stereoselectivity.

In Silico Screening and Library Design based on Piperidine Scaffolds

The piperidine scaffold is a common feature in many pharmaceuticals and bioactive molecules, making it an attractive starting point for drug discovery. In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

This process can be structure-based, relying on docking the library compounds into the 3D structure of the target protein, or ligand-based, using information from known active molecules to find others with similar properties. Quantitative Structure-Activity Relationship (QSAR) models are often developed for this purpose. QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity.

Based on the piperidine scaffold of this compound, a virtual library of analogs could be designed by systematically modifying the substituents. This library could then be screened in silico against a panel of biological targets to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the early stages of the drug discovery process.

Stereochemical Aspects and Chiral Synthesis of 2 Isopropyl 1 Methylpiperidin 4 Amine

Diastereoselectivity in Piperidine (B6355638) Ring Construction

The construction of the piperidine ring with specific relative stereochemistry between substituents is a critical challenge. For 2-Isopropyl-1-methylpiperidin-4-amine, the key is to control the orientation of the isopropyl group at the C-2 position relative to the amine group at the C-4 position. Various strategies for the diastereoselective synthesis of substituted piperidines have been developed, which can be broadly applied to this target molecule.

One common approach involves the cyclization of acyclic precursors, where the stereochemistry is established during the ring-forming step. For instance, iron-catalyzed cyclization of allylic substrates can produce substituted piperidines with high diastereoselectivity, favoring the thermodynamically most stable cis-isomer through an epimerization process. acs.org Similarly, aza-Prins cyclization can be used to generate trisubstituted piperidines, where the initial stereocenter is set by a stereoselective allylation of a chiral N-sulfinyl imine, and subsequent steps transfer this chirality to establish the other stereocenters. usm.edu

Another powerful method is the modification of a pre-existing ring system, such as a tetrahydropyridine. Diastereoselective epoxidation of the double bond, followed by regioselective ring-opening, can introduce new functionalities with controlled stereochemistry. acs.org Hydrogenation of substituted pyridines is also a widely used method. The choice of catalyst can significantly influence the diastereoselectivity, with heterogeneous ruthenium or nickel silicide catalysts often favoring the formation of cis-hydrogenated products. nih.gov The stereochemical outcome of these reactions is often dictated by the thermodynamic stability of the resulting diastereomers.

The table below summarizes various methods applicable to achieving diastereoselectivity in piperidine synthesis.

| Method | Key Transformation | Stereochemical Control | Typical Diastereomeric Ratio (cis:trans or dr) |

| Catalytic Cyclization | Iron-catalyzed cyclization of allylic substrates | Thermodynamic equilibration favoring the stable cis-isomer | 90:10 to 99:1 acs.org |

| Hydrogenation | Catalytic hydrogenation of substituted pyridines/tetrahydropyridines | Catalyst-directed facial selectivity (e.g., Raney-Ni, Ru catalysts) | Often high cis-selectivity nih.gov |

| Epoxidation/Ring Opening | Diastereoselective epoxidation of tetrahydropyridines | Substrate-directed or reagent-directed epoxidation | Highly diastereoselective acs.org |

| Aza-Prins Cyclization | Cyclization of homoallylic amines | Transfer of chirality from a chiral auxiliary | High diastereoselectivity usm.edu |

Enantioselective Synthesis Strategies for Chiral Piperidines

Accessing enantiomerically pure piperidines is crucial for pharmaceutical applications. thieme-connect.com Numerous enantioselective strategies have been developed that interrupt traditional synthetic pathways, such as the Hofmann-Löffler-Freytag (HLF) reaction, to produce chiral piperidines from simple acyclic amines. nih.govcell.com

One prominent strategy involves asymmetric catalysis. For example, a chiral copper catalyst can enable an enantioselective δ C-H cyanation of acyclic amines. This process intercepts an N-centered radical relay to form δ-amino nitriles, which can then be cyclized to yield enantioenriched chiral piperidines. nih.govcell.com Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are valuable precursors to chiral piperidines. nih.gov Furthermore, palladium catalysts with chiral ligands have been used for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Chiral phosphoric acid-catalyzed intramolecular cyclization of unsaturated acetals represents another effective method for synthesizing functionalized chiral piperidines. umich.edu A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has also emerged as a powerful tool. This method uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines with precise stereochemical control. nih.gov

The following table highlights several enantioselective strategies for piperidine synthesis.

| Strategy | Catalyst/Reagent | Key Intermediate | Typical Enantiomeric Excess (ee) or Ratio (er) |

| Asymmetric C-H Functionalization | Chiral Copper Catalyst | δ-amino nitrile | Up to 99% es (enantiospecificity) cell.com |

| Asymmetric Carbometalation | Rhodium Catalyst with Chiral Ligand | 3-substituted tetrahydropyridine | High yield and excellent enantioselectivity nih.gov |

| Asymmetric Dearomatization | Copper(I) Catalyst with Chiral Ligand | 3-boryl-tetrahydropyridine | Excellent enantiomeric purity acs.org |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Chiral enol ether | Up to 95% ee umich.edu |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Dihydropyridinium | Excellent yields and diastereoselectivity (>96:4 dr) nih.gov |

Control of Stereochemistry at Chiral Centers (C-2 Isopropyl, C-4 Amine)

Establishing the absolute and relative stereochemistry of the two chiral centers in this compound—the C-2 carbon bearing the isopropyl group and the C-4 carbon bearing the amine group—requires precise synthetic control.

Controlling the C-2 Stereocenter: The synthesis of chiral 2-substituted piperidines is well-documented. acs.orgacs.org One approach utilizes chiral auxiliaries. For instance, chiral bicyclic lactams, prepared from optically pure amino alcohols, can be used to synthesize 2-substituted piperidines. acs.org Another strategy involves the dearomatization of pyridine (B92270) derivatives. A stepwise dearomatization/enantioselective borylation of pyridines can provide chiral 3-boryl-tetrahydropyridines, which serve as versatile building blocks for further functionalization to create various chiral piperidines. acs.org Kinetic resolution of racemic piperidines is another effective method. The use of n-BuLi with the chiral ligand sparteine allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding both recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.ukacs.org

Controlling the C-4 Stereocenter: The stereoselective introduction of the amine group at the C-4 position can be achieved through several methods. One common route is the diastereoselective reduction of a piperidin-4-one precursor. The stereochemical outcome of the reduction of the resulting imine or oxime can be directed by the existing stereocenter at C-2. Alternatively, stereoselective amination reactions can be employed. For example, the diastereoselective reductive cyclization of amino acetals, where the initial stereochemistry is set by a Mannich reaction, can control the stereochemistry of the resulting piperidine. nih.gov

The synthesis of all four stereoisomers of a related compound, 2-(2,3-dihydroxypropyl)piperidine, has been achieved via iterative asymmetric dihydroxylation, demonstrating that complex stereochemical arrays on a piperidine ring can be constructed with high fidelity. acs.org Such multi-step strategies could be adapted to control the C-2 and C-4 stereocenters in the target molecule.

Impact of Steric and Electronic Effects on Stereochemical Outcome

The stereochemical outcome of reactions to form or functionalize the piperidine ring is heavily influenced by a combination of steric and electronic effects. wikipedia.org These factors dictate the favored transition states and the thermodynamic stability of the final products.

Steric Effects: The presence of a bulky substituent, such as the isopropyl group at the C-2 position, can exert significant steric hindrance. This can direct incoming reagents to the less hindered face of the molecule, a principle known as steric approach control. For example, in the hydrogenation of a tetrahydropyridine precursor, the catalyst will typically coordinate to the face opposite the bulky C-2 substituent. Similarly, during cyclization, transition states that minimize steric clash between substituents are favored. The pseudoallylic strain between substituents on the piperidine ring can rationalize the stability of isomers where a bulky group preferentially occupies an axial or equatorial position. researchgate.net In some cases, steric effects can be the dominant factor in determining regioselectivity and stereoselectivity. nih.gov

Electronic Effects: Electronic effects, such as induction and hyperconjugation, also play a crucial role. The electron-withdrawing or -donating nature of substituents can influence the reactivity of the piperidine ring and the stability of reaction intermediates. acs.org For instance, the nitrogen atom in the piperidine ring can direct certain reactions. In N-directed hydroboration, the amine can form a complex with borane, leading to an intramolecular hydroboration with high regio- and stereocontrol. nih.gov The stereochemistry of a substituent (axial vs. equatorial) can alter its electronic effect; an equatorial hydroxyl group, for example, has been found to be more electron-withdrawing than an axial one. acs.org The interplay between steric and electronic factors is complex, and subtle changes to the ligand or substrate can significantly affect the stereoselectivity of a reaction. mdpi.comnih.gov

Crystallization-Induced Stereochemical Control

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a racemic or diastereomeric mixture in potentially quantitative yield. researchgate.net This process combines the continuous racemization or epimerization of the undesired stereoisomer in solution with the selective crystallization of the desired stereoisomer.

For chiral amines, CIDR can be achieved by forming diastereomeric salts with a chiral resolving acid. While one diastereomeric salt crystallizes out of solution due to lower solubility, the other remains in the mother liquor. An appropriate racemization agent is added to the system to continuously convert the soluble diastereomer back into the racemate, from which the desired diastereomer can again crystallize. researchgate.netacs.org

Recent advances have utilized photoredox catalysis for the racemization of α-chiral amines under mild, redox-neutral conditions. An excited-state iridium chromophore and an achiral thiol cocatalyst can mediate the racemization, which, when coupled with in situ diastereomeric crystallization, allows for the dynamic resolution of various amines with high yields and enantioselectivity. princeton.eduacs.orgnih.gov This method could be applied to this compound or a suitable precursor, providing an efficient route to a single enantiomer.

Key components for a successful CIDR process include:

Efficient Racemization: A catalyst or reagent (e.g., formaldehyde (B43269), photoredox catalyst) that can rapidly interconvert the stereoisomers under conditions compatible with crystallization. acs.orgprinceton.edu

Selective Crystallization: A significant difference in solubility between the diastereomeric salts or the enantiomers themselves.

Mass Transfer: Effective transfer between the solid and liquid phases, which can sometimes be improved by methods like mechanical grinding. acs.org

This technique offers a highly efficient alternative to classical resolution for obtaining enantiomerically pure chiral amines and their derivatives.

Exploration of Biological Target Interactions and Mechanistic Pathways for 2 Isopropyl 1 Methylpiperidin 4 Amine Derivatives in Vitro Studies

Ligand Interactions with Receptor Systems (e.g., G Protein-Coupled Receptors, Neurotransmitter Receptors like Dopamine and Serotonin Receptors)

The piperidine (B6355638) nucleus is a common feature in ligands targeting G-protein coupled receptors (GPCRs), the largest family of transmembrane proteins and prominent drug targets. nrct.go.th In vitro research has focused on the interaction of piperidine derivatives with neurotransmitter receptors, particularly dopamine (DR) and serotonin (5-HT) receptors, which are crucial in central nervous system (CNS) functions and pathologies like Parkinson's disease and schizophrenia. nih.govresearchgate.net

Studies on novel DR ligands have utilized in vitro binding assays to determine their affinities for various dopamine receptor subtypes (D1R, D2R, D3R). researchgate.net These experiments are critical for establishing a compound's selectivity profile. For instance, a series of novel DR ligands were evaluated, leading to the identification of several D2R/D3R-selective compounds with binding affinities ranging from the micro- to nanomolar level. researchgate.net

Table 1: In Vitro Binding Affinities (Kᵢ) of Representative Ligands for Dopamine Receptor Subtypes

| Compound | D1R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D2R/D3R Selectivity |

| Ligand A | >10,000 | 605.4 | 2.3 | 263.7-fold |

| Ligand B | 1,456 | 125.7 | 4.4 | 28.6-fold |

| Ligand C | >10,000 | 2,453 | 14.8 | 165.7-fold |

This table is representative of data found in studies assessing dopamine receptor ligand selectivity and illustrates how in vitro assays quantify binding affinity and subtype preference. Data derived from referenced studies. researchgate.net

Furthermore, research has revealed complex interactions between different receptor systems. In vitro studies using HEK293 cell lines have demonstrated that dopamine D2 and serotonin 5-HT1A receptors can form heterodimers. researchgate.net The formation of these D2R-5-HT1A receptor complexes, which can be enhanced by certain antipsychotic drugs, creates a new functional entity with a pharmacological profile distinct from that of the individual receptors. researchgate.net This highlights that piperidine-based ligands may not only interact with a single receptor but could also modulate the function of these receptor complexes, leading to unique downstream signaling. researchgate.net

Modulation of Enzyme Activity (e.g., Acetylcholinesterase, Monoamine Oxidases, Histone Deacetylases (HDAC), G9a, Transglutaminase 2 (TGase2))

The structural versatility of piperidine derivatives allows them to act as inhibitors for a diverse range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE): As inhibitors of AChE, these compounds can increase the availability of the neurotransmitter acetylcholine, a strategy used in the management of Alzheimer's disease. nih.govmdpi.com In vitro assays, such as the Ellman's test, are used to quantify the inhibitory potency (IC₅₀) of new derivatives. For example, a series of synthesized benzimidazole-based piperidine hybrids demonstrated good to moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Monoamine Oxidases (MAO): The piperidine ring is a key scaffold for the development of MAO inhibitors, which are therapeutic targets for neurodegenerative diseases. semanticscholar.orgacs.org In vitro studies have evaluated derivatives for their ability to selectively inhibit the two MAO isoforms, MAO-A and MAO-B. A study on pyridazinobenzylpiperidine derivatives found that several compounds were potent and selective inhibitors of MAO-B, with IC₅₀ values in the nanomolar range, while showing weaker inhibition of MAO-A. researchgate.netmdpi.com

Table 2: In Vitro MAO Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| S5 | 3.857 | 0.203 |

| S15 | 3.691 | > 10 |

| S16 | > 10 | 0.979 |

Data from in vitro evaluation of pyridazinobenzylpiperidine derivatives against human MAO-A and MAO-B. researchgate.netmdpi.com

Histone Deacetylases (HDAC): HDACs are crucial epigenetic regulators and are considered important targets for anticancer drug development. researchgate.net Piperidine and piperazine-based hydroxamates have been synthesized and evaluated as HDAC inhibitors. nih.govnih.gov Some compounds have shown selective inhibition of specific HDAC isoforms. For instance, arylcarboxamido piperidine-based hydroxamates were identified as effective and selective inhibitors of HDAC8 over HDAC3. nih.gov Similarly, derivatives of piperine, a natural product containing a piperidine moiety, have demonstrated inhibitory activity against HDACs, with certain amide derivatives showing IC₅₀ values significantly more potent than the parent compound. nrct.go.th

Transglutaminase 2 (TGase2): While direct data on simple piperidine derivatives is limited, related heterocyclic structures have been used to target TGase2, an enzyme implicated in celiac disease, fibrosis, and cancer. nih.govnih.gov Nε-acryloyllysine piperazides have been developed as potent and selective irreversible inhibitors of TGase 2, demonstrating how related six-membered nitrogenous heterocycles can serve as scaffolds for targeting this enzyme. nih.gov

In vitro studies for G9a, a histone methyltransferase, with this specific class of compounds were not prominently identified in the reviewed literature.

Investigation of Intracellular Signaling Pathway Modulation

The interaction of 2-isopropyl-1-methylpiperidin-4-amine derivatives with receptors and enzymes initiates cascades of intracellular signals. When these compounds bind to GPCRs like the D2 and 5-HT1A receptors, they can modulate downstream second messenger systems. researchgate.net In vitro functional assays have shown that the formation of D2R-5-HT1A heterodimers leads to distinct signaling outputs, including changes in the activation of the ERK (extracellular signal-regulated kinase) pathway and the production of cAMP. researchgate.net

Similarly, the interaction between dopamine receptors and other GPCRs can alter signaling. For example, the co-expression of GPR143 with DRD2 and DRD3 receptors was found to decrease their activity, as measured by a β-Arrestin recruitment assay. nrct.go.th This suggests that piperidine ligands could indirectly modulate dopamine signaling by affecting these protein-protein interactions. nrct.go.th Furthermore, the inhibition of enzymes like HDACs directly impacts intracellular pathways by altering gene expression. By preventing the removal of acetyl groups from histones, HDAC inhibitors can promote a more open chromatin structure, leading to the transcription of tumor suppressor genes. nih.gov Some piperidine-based HDAC8 inhibitors have also been shown to increase caspase-3/7 activity, directly linking their enzymatic inhibition to the activation of apoptotic signaling pathways. nih.gov

Mechanistic Basis of Antineoplastic Activities in vitro (e.g., Apoptosis Induction via Caspase Activation Pathways)

The anticancer properties of piperidine derivatives have been demonstrated in various in vitro models using human cancer cell lines. acs.orgmtroyal.ca A primary mechanism underlying their antineoplastic activity is the induction of apoptosis, or programmed cell death.

Studies have shown that certain derivatives can trigger apoptosis through the activation of caspase pathways. nih.govmtroyal.ca For example, the evaluation of arylcarboxamido piperidine-based HDAC inhibitors revealed an increase in caspase-3/7 activity in cancer cells, indicating the initiation of the execution phase of apoptosis. nih.gov Other complex derivatives have been shown to induce apoptosis by diminishing the levels of anti-apoptotic proteins, such as BCL-2 and MCL-1. mtroyal.ca This shifts the cellular balance towards pro-apoptotic signals, leading to cell death.

In addition to direct apoptosis induction, some derivatives exert their effects by causing cell cycle arrest. mtroyal.ca In vitro analysis of cancer cells treated with a potent derivative showed an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and proliferation. mtroyal.ca

Table 3: Cell Cycle Analysis of Cancer Cells Treated with a Bioactive Derivative

| Cell Cycle Phase | Control (%) | Treated (2 µM) (%) | Treated (10 µM) (%) |

| G0/G1 | 60.15 | 55.21 | 48.76 |

| S | 21.55 | 11.33 | 12.11 |

| G2/M | 18.30 | 33.46 | 39.13 |

Representative data illustrating the effect of a test compound on cell cycle distribution in vitro, showing a significant increase in the G2/M population. mtroyal.ca

Applications in Biochemical Assays and as Molecular Probes

Beyond their therapeutic potential, derivatives of this compound serve as valuable tools in biochemical research. Their ability to be synthesized with high specificity for a particular biological target makes them excellent molecular probes for studying the function and regulation of those targets. nih.gov

For example, the development of potent and highly selective MAO-B inhibitors allows researchers to investigate the specific roles of this enzyme in neurodegeneration without the confounding effects of MAO-A inhibition. researchgate.netmdpi.com Similarly, isoform-selective HDAC inhibitors are crucial tools for dissecting the distinct functions of each HDAC enzyme in gene regulation and disease. nih.govmtroyal.ca

These compounds are frequently utilized in the development and validation of biochemical assays. They can act as reference compounds or positive controls in screening assays designed to discover new bioactive molecules. The synthesis of novel irreversible inhibitors for enzymes like TGase2, although potentially limited therapeutically, provides exceptionally potent research tools to probe enzymatic mechanisms and cellular processes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-isopropyl-1-methylpiperidin-4-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-methyl-4-piperidone with isopropylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Post-synthesis, purity is validated via reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase with formic acid for MS compatibility) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, HRMS should show a molecular ion peak matching the theoretical mass (C9H20N2: 156.16 g/mol) .

Q. How can researchers distinguish this compound from structurally similar piperidine derivatives?

- Methodological Answer : Differentiation relies on chromatographic retention times (HPLC) and spectral fingerprints. For instance, logP values (predicted ~1.8–2.1) and unique NMR shifts (e.g., δ 2.4–3.1 ppm for piperidine protons, δ 1.0–1.2 ppm for isopropyl methyl groups) are discriminative. Comparative analysis with analogs like 1-ethyl-N-phenylpiperidin-4-amine (δ 7.2–7.4 ppm for aromatic protons) can resolve ambiguities .

Q. What safety protocols are mandatory when handling this compound?

- Methodological Answer : Use NIOSH-approved eye protection (face shield + safety glasses) and nitrile gloves. Ensure fume hood ventilation during synthesis. No occupational exposure limits are established, but spillage requires immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations . Pre-lab safety exams (100% score required) are mandatory for advanced courses .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict transition states and energy barriers for reductive amination. Virtual simulations (e.g., Schrödinger Suite) assess solvent effects (e.g., ethanol vs. acetonitrile) on reaction yields. Machine learning tools (e.g., retrosynthesis platforms) propose alternative routes using databases like Reaxys .

Q. What experimental design strategies resolve contradictions in pharmacological activity data for piperidine derivatives?

- Methodological Answer : Apply factorial design (e.g., 2^k factorial) to isolate variables like substituent position (e.g., isopropyl vs. benzyl groups) and reaction pH. For example, varying temperature (20–80°C) and catalyst loading (1–5% Pd/C) in a DOE framework identifies optimal conditions for reproducible bioactivity . Conflicting data may arise from impurities; validate via LC-MS/MS (e.g., detect trace phenoxyacetic acid byproducts at m/z 150.1) .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Molecular docking (AutoDock Vina) assesses binding affinity differences. For example, the (R)-enantiomer may show higher affinity for σ-1 receptors (ΔG = -8.2 kcal/mol) compared to (S)-enantiomer (ΔG = -6.9 kcal/mol). Circular dichroism (CD) spectroscopy confirms conformational stability .

Q. What advanced separation techniques improve the scalability of this compound purification?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration with 200–300 Da MWCO membranes) removes unreacted isopropylamine. Simulated moving bed (SMB) chromatography enhances yield (>95% purity) in continuous flow systems. Compare with traditional batch HPLC (70–80% recovery) for cost-benefit analysis .

Q. How can researchers assess environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301B biodegradation tests (28-day aerobic conditions). Use LC-TOF/MS to track degradation products (e.g., 4-aminopiperidine fragments). Computational QSAR models (EPI Suite) predict bioaccumulation (BCF < 100 indicates low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.